molecular formula C13H16N2 B13851401 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine

5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13851401
M. Wt: 200.28 g/mol
InChI Key: HONUJBJQJPDOIB-UHFFFAOYSA-N
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Description

5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a cyclohexyl group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a cyclohexylamine under acidic or basic conditions to form the desired product. The reaction may require heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound can bind to active sites of enzymes, blocking their activity and thereby modulating biological processes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the cyclohexyl group, which can enhance its hydrophobicity and potentially improve its interaction with biological membranes and targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H16N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-13(11)15-9-12/h6-10H,1-5H2,(H,14,15)

InChI Key

HONUJBJQJPDOIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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